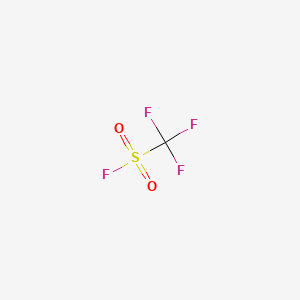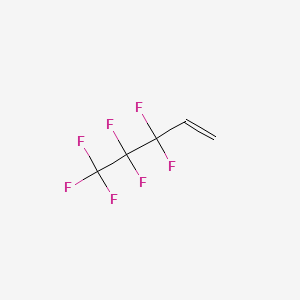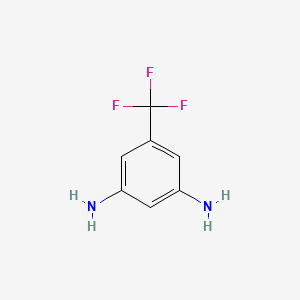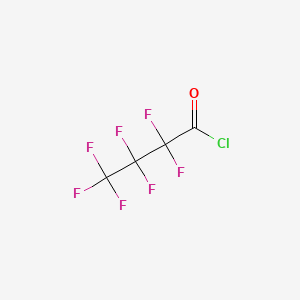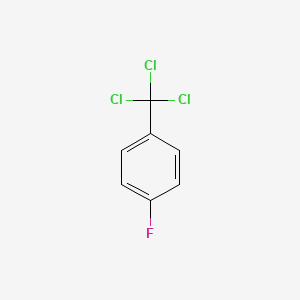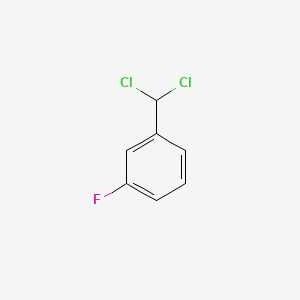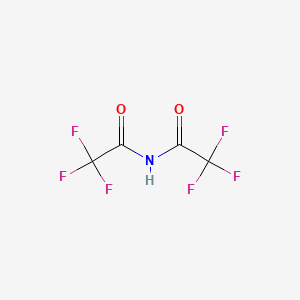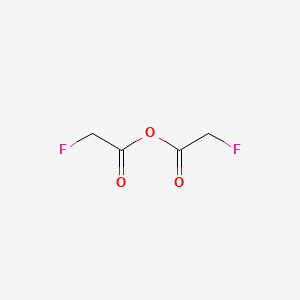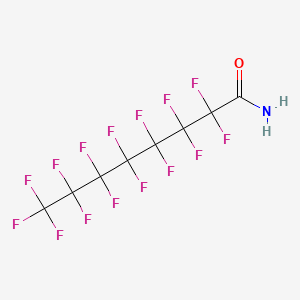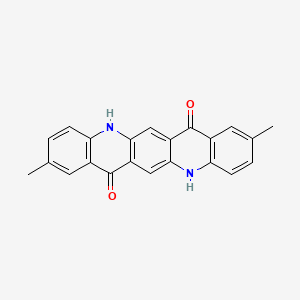
2,9-二甲基喹吖啶酮
概述
描述
2,9-Dimethylquinacridone is a variant of quinacridone, a type of pigment widely used in art and industry . It is also known by the name Pigment Red 122 . The molecular formula of 2,9-Dimethylquinacridone is C22H16N2O2 .
Synthesis Analysis
The production of 2,9-Dimethylquinacridone involves the reaction of diethyl succinylosuccinate/dimethyl succinylosuccinate with p-toluidine, a process known as amine formation/condensation . Further details about the synthesis process can be found in various patents .Molecular Structure Analysis
The molecular structure of 2,9-Dimethylquinacridone has been investigated using techniques such as powder X-ray diffraction and terahertz spectroscopy . These studies have revealed that the NH···O hydrogen bond in 2,9-Dimethylquinacridone is slightly weaker compared to that of γ-quinacridone .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,9-Dimethylquinacridone include its use as a pigment in various applications such as plastics, enamels, lacquers, and ink-jet printing inks . More specific properties like melting point, boiling point, and density are not explicitly mentioned in the search results.科学研究应用
Vibrational Modes Study
2,9-Dimethylquinacridone has been used in the study of vibrational modes of quinacridones . The temperature dependence of the crystal structures of two quinacridone polymorphs, along with 2,9-dimethylquinacridone, were investigated using powder X-ray diffraction and terahertz spectroscopy . This research provides valuable insights into the physical properties of these pigments, which are widely used in art and industry .
Organic Light Emitting Diodes (OLEDs)
2,9-Dimethylquinacridone, also known as N,N′-dimethylquinacridone (DMQA), has been used in the production of organic light-emitting diodes (OLEDs) . The external quantum efficiency (EQE) of DMQA heavily doped OLEDs showed a remarkable increase under high current density .
Adsorption Studies
The adsorption of silver (Ag3) and gold (Au3) clusters on 2,9-Dimethylquinacridone (2,9-DMQA) has been examined using density functional theory . This research contributes to our understanding of the non-linear optical behavior of these metal clusters when adsorbed on 2,9-DMQA .
Printing Inks
Hostaperm Pink E, a blue shade quinacridone pigment, is recommended for paste inks and for solvent- and water-based packaging gravure and flexographic printing inks . It offers high tinctorial strength and outstanding fastness properties .
Coatings Applications
Pigments of the Hostaperm range, including Hostaperm Pink E, are organic, high-performance pigments mainly used in coatings applications . Hostaperm Pink E is a neutral shade magenta pigment suitable for a very wide spectrum of applications .
Aqueous Concentrates
Hostaperm Pink E-WD, a yellow shade magenta pigment, is particularly suited for aqueous concentrates . This makes it a versatile pigment for various applications where water-based solutions are preferred .
安全和危害
作用机制
Target of Action
2,9-Dimethylquinacridone, also known as Hostaperm Pink E, is primarily used as a pigment in various industries, including art and imaging . Its primary target is the visual perception of color, where it provides a distinctive pink hue.
Mode of Action
The mode of action of 2,9-Dimethylquinacridone involves the absorption and reflection of light. The specific structure of the compound, including its unique hydrogen bonding pattern , allows it to absorb certain wavelengths of light while reflecting others, resulting in its characteristic color.
Biochemical Pathways
The compound’s interaction with light and its subsequent reflection is a key aspect of its function .
Pharmacokinetics
Its physical and chemical properties, such as its stability and solubility, play a role in its effectiveness as a pigment .
Result of Action
The primary result of 2,9-Dimethylquinacridone’s action is the production of a specific pink color. This is achieved through the compound’s interaction with light and its ability to reflect certain wavelengths .
Action Environment
The action of 2,9-Dimethylquinacridone can be influenced by environmental factors such as temperature and light exposure. For instance, the temperature dependence of the crystal structures of 2,9-Dimethylquinacridone was investigated using powder X-ray diffraction and terahertz spectroscopy . Furthermore, 2,9-Dimethylquinacridone is known to be more stable against heat and light irradiation than other similar compounds .
属性
IUPAC Name |
2,9-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c1-11-3-5-17-13(7-11)21(25)15-9-20-16(10-19(15)23-17)22(26)14-8-12(2)4-6-18(14)24-20/h3-10H,1-2H3,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWSZJSDZKWQAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=CC4=C(C=C3C2=O)NC5=C(C4=O)C=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052655 | |
| Record name | C.I. Pigment Red 122 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Water or Solvent Wet Solid | |
| Record name | Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2,9-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,9-Dimethylquinacridone | |
CAS RN |
980-26-7 | |
| Record name | Pigment Red 122 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=980-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Pigment Red 122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000980267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2,9-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Red 122 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,12-dihydro-2,9-dimethylquino[2,3-b]acridine-7,14-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,9-DIMETHYLQUINACRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28UCS3P84C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

